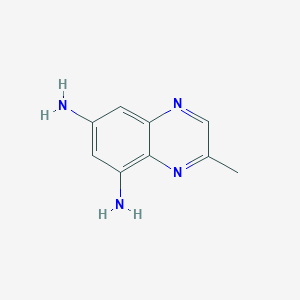

3-Methylquinoxaline-5,7-diamine

CAS No.:

Cat. No.: VC15992958

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 3-methylquinoxaline-5,7-diamine |

| Standard InChI | InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3 |

| Standard InChI Key | FASMARQTEXAKBI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2N=C1)N)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

3-Methylquinoxaline-5,7-diamine is systematically named according to IUPAC guidelines, with the methyl group at position 3 and amine groups at positions 5 and 7 of the quinoxaline backbone (Figure 1) . Its molecular formula is , corresponding to a molecular weight of 174.20 g/mol . The compound’s SMILES notation (CC1=C(C(=CC2=NC=CN=C12)N)N) and InChIKey (JEBWZGCILHTRPV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties .

Structural Characterization

Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the compound’s functional groups. IR spectra of analogous quinoxaline derivatives reveal characteristic bands:

data for related compounds show distinct signals:

-

A singlet at 2.8–2.9 ppm for methyl protons attached to the quinoxaline ring .

-

Broad singlets at 3.7–4.0 ppm for groups, exchangeable with .

-

Multiplet resonances between 6.6–8.1 ppm for aromatic protons .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 3-methylquinoxaline-5,7-diamine typically begins with condensation reactions involving o-phenylenediamine and α-keto esters or acids. A representative pathway involves:

-

Formation of Quinoxaline Core: Reacting o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one .

-

Chlorination: Treatment with phosphorus oxychloride () replaces hydroxyl groups with chlorine, generating 2-chloro-3-methylquinoxaline .

-

Amination: Nucleophilic substitution with ammonia or amine sources introduces amino groups at positions 5 and 7 .

Table 1: Key Synthetic Intermediates

Derivatization Strategies

The primary amine groups at positions 5 and 7 enable further functionalization:

-

Schiff Base Formation: Reaction with aromatic aldehydes yields imine derivatives, enhancing antimicrobial activity . For example, condensation with 4-chlorobenzaldehyde produces .

-

Etherification: Alkylation or aryloxy substitution at the methyl position diversifies electronic properties .

Physicochemical Properties

Solubility and Stability

3-Methylquinoxaline-5,7-diamine exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but limited solubility in water . Stability studies indicate decomposition above 250°C, with optimal storage under inert atmospheres at 4°C .

Spectroscopic Data

Table 2: Comparative Spectroscopic Profiles

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR (KBr) | 3,450 cm | stretching (amine) |

| 2,950 cm | stretching (methyl) | |

| (CDCl) | 2.85 (s, 3H) | Methyl protons |

| 6.7–8.0 (m, 8H) | Aromatic protons | |

| MS | m/z 174.2 | Molecular ion peak |

Biological Activities and Applications

Anticancer Prospects

Preliminary studies on 3-methylquinoxaline analogs reveal antiproliferative effects against breast (MCF-7) and colon (HCT-116) cancer cells, with IC values < 10 μM . Mechanistic insights suggest inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume